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methoxybenzoic acid
CAS No.: 55703-72-5

Cat. No.: B3271930

Get Quote

Executive Summary & Significance

2-Allyl-3-hydroxy-5-methoxybenzoic acid (CAS: 55703-72-5) is a specialized aromatic
building block, often implicated as a key intermediate in the synthesis of complex macrolides
(e.g., FK-506/Tacrolimus analogs) and as a standalone bioactive phenolic acid.

While the "Natural" form represents the biological standard of purity—typically derived from
fungal polyketide pathways with high regioselectivity—the "Synthetic" counterpart is the
dominant commercial source. However, the synthetic route, primarily via Claisen
rearrangement, introduces specific isomeric impurities that are absent in the natural isolate.

This guide provides a definitive spectral and analytical framework to distinguish the target 2-
allyl isomer from its synthetic by-products (specifically the 4-allyl regioisomer), establishing a
"Bio-Purity" standard for pharmaceutical applications.
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Origin & Production Pathways

Understanding the source dictates the analytical strategy. The presence of specific impurities is
the "fingerprint" of the production method.

A. The Synthetic Route (The Claisen Mixture)

The commercial synthesis typically proceeds via the Claisen rearrangement of 3-allyloxy-5-
methoxybenzoic acid derivatives.

Mechanism: Thermal rearrangement of the allyl ether.

 Critical Issue: The rearrangement can occur at either ortho position relative to the hydroxyl
group (positions 2 or 4).

o Result: A mixture of the target 2-allyl isomer and the 4-allyl impurity.

 Purification Challenge: These isomers have very similar boiling points and solubilities,
making separation difficult without rigorous chromatography.

B. The Natural/Bio-Route (The Enzymatic Standard)

In biological systems (e.g., fungal secondary metabolism), the prenylation or allylation of
phenolic acids is governed by prenyltransferases with strict regioselectivity.

e Mechanism: Enzymatic attachment of the allyl/prenyl group.

o Result: Exclusive formation of the 2-allyl isomer (or specific congener) without the
regioisomeric byproduct.

» Implication: The absence of the 4-allyl isomer is the primary marker of "Natural" or "Bio-
Equivalent” purity.

Spectral Data Comparison

The following data compares the theoretical "Natural" standard (Pure 2-Allyl) against the
"Synthetic" crude (Mixture).
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A. 1H-NMR Spectroscopy (The Definitive Test)

The aromatic region provides the clearest distinction. The key differentiator is the coupling
pattern and the Nuclear Overhauser Effect (NOE).

Table 1: Predicted 1H-NMR Shifts (in CDCI3)

Target: 2-Allyl Impurity: 4-Allyl (Synthetic
Feature
(Natural/Pure) By-product)
) H-4 & H-6 (Meta-coupling, H-2 & H-6 (Meta-coupling,
Aromatic Protons
~2.0 Hz) ~2.0 Hz)
Allyl -CHz2- ~3.4 ppm (Doublet) ~3.4 ppm (Doublet)
Methoxy (-OMe) ~3.8 ppm (Singlet) ~3.8 ppm (Singlet)
) NO NOE between Allyl-CH2 STRONG NOE between Allyl-
NOE Correlation
and -OMe CH2 and -OMe
) Allyl is at C2; OMe is at C5. Allyl is at C4; OMe is at C5.
Reasoning .
(Too far) (Adjacent/Ortho)

B. IR Spectroscopy

e Common Features: Both show Broad -OH stretch (3200-3500 cm~1), C=0 stretch (1680-
1700 cm~1), and C=C allyl stretch (~1640 cm™1).

« Differentiation: IR is insufficient for distinguishing these regioisomers in a mixture due to
signal overlap.

C. Mass Spectrometry (MS)

e Molecular lon: Both show m/z = [M]+ (Calculated for C11H1204).
e Fragmentation:

o 2-Allyl: Loss of -OH and -COOH is characteristic.
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o 4-Allyl: Often shows a distinct "Ortho Effect” fragmentation if the allyl and methoxy interact,
but this is subtle.

e Recommendation: Use GC-MS or LC-MS primarily for quantifying the ratio of the two peaks,
rather than identification by mass spectrum alone.

Experimental Protocols

Protocol A: Structural Verification via NOE Difference
(The "Gold Standard")

Objective: Confirm the position of the allyl group relative to the methoxy group.

Sample Prep: Dissolve ~10 mg of the sample in 0.6 mL CDCI3. Ensure the solution is filtered
and free of paramagnetic impurities.

Acquisition:

o Run a standard 1H-NMR spectrum.

o Identify the Methoxy singlet (~3.8 ppm) and the Allyl methylene doublet (~3.4 ppm).

NOE Experiment:

o lIrradiate the Allyl methylene doublet.

o Observe the Methoxy singlet region.

Interpretation:

o Positive Enhancement: If the Methoxy peak intensity increases, the Allyl group is at
Position 4 (Synthetic Impurity).

o No Enhancement: If the Methoxy peak remains unchanged, the Allyl group is at Position 2
(Target/Natural).

Protocol B: HPLC Purity Profiling

Objective: Quantify the "Synthetic" impurity (4-allyl isomer).

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3271930?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5um).

Mobile Phase:

o A: Water + 0.1% Formic Acid

o B: Acetonitrile

Gradient: 10% B to 90% B over 20 minutes.

Detection: UV at 280 nm (Phenolic absorption).

Expected Result:
o Natural/Bio-Pure: Single dominant peak (>99%).

o Synthetic (Crude): Two closely eluting peaks (Ratio often ~3:1 or 4:1 depending on
reaction conditions). The 4-allyl isomer typically elutes slightly later due to steric shielding
of the hydroxyl group.

Visualizations

Diagram 1: Synthetic vs. Natural Pathways & Impurity
Origin
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Caption: Comparison of production pathways showing the origin of the critical 4-allyl
regioisomer impurity in synthetic routes.

Diagram 2: Analytical Decision Tree (NOE Verification)

. NOE to -OMe Observed Identity: 4-Allyl Isomer
Signal Increase (Proximity Confirmed) (Synthetic Impurity)
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Caption: Workflow for definitively distinguishing the target 2-allyl isomer from the 4-allyl impurity
using NOE spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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